molecular formula C13H21NO5 B2846850 4-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-6-carboxylic acid CAS No. 2418694-38-7

4-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-6-carboxylic acid

Cat. No.: B2846850
CAS No.: 2418694-38-7
M. Wt: 271.313
InChI Key: VKYCBUMZNGRMMN-UHFFFAOYSA-N
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Description

4-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-6-carboxylic acid is a bicyclic heterocyclic compound featuring a fused cyclopentane-oxazine core. Key structural attributes include:

  • Cyclopenta[b][1,4]oxazine scaffold: A six-membered oxazine ring (containing one oxygen and one nitrogen atom) fused to a cyclopentane ring, conferring rigidity and stereochemical complexity.
  • Functional groups: A tert-butoxycarbonyl (Boc) group at position 4 and a carboxylic acid moiety at position 5. The Boc group enhances solubility and stability, while the carboxylic acid enables salt formation or derivatization for biological targeting .
  • Stereochemistry: The hexahydro-cyclopenta-oxazine structure introduces multiple stereocenters, necessitating precise synthesis protocols to ensure enantiomeric purity .

This compound is primarily investigated as an intermediate in agrochemical and pharmaceutical synthesis, leveraging its bicyclic framework for modulating bioactivity and pharmacokinetics .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-4-5-18-10-7-8(11(15)16)6-9(10)14/h8-10H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYCBUMZNGRMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

The compound has been studied for its potential as a pharmaceutical agent due to its structural characteristics that may inhibit certain biological pathways. For instance:

  • HIV Integrase Inhibitors : Research indicates that derivatives of this compound exhibit inhibitory activity against HIV integrase, a crucial enzyme in the HIV replication cycle. This suggests its potential use in antiretroviral therapies .

Immunomodulatory Properties

Studies have shown that this compound can act as an immunomodulator. It may enhance or suppress immune responses, making it a candidate for treatments in autoimmune diseases or immunotherapy applications .

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various transformations makes it valuable in organic chemistry and materials science.

Case Study 1: HIV Research

A study published in the European Patent Office highlighted the synthesis of derivatives of this compound that demonstrated significant activity against HIV integrase. The research involved evaluating the structure-activity relationship (SAR) of these derivatives to optimize their efficacy and reduce toxicity .

Case Study 2: Immunomodulation

Research conducted by Chinese scientists explored the immunomodulatory effects of this compound. The findings indicated that specific formulations could enhance T-cell responses in vitro, suggesting potential applications in vaccine development and cancer immunotherapy .

Chemical Reactions Analysis

Carboxylic Acid Reactivity

  • Esterification/Amidation : The carboxylic acid undergoes nucleophilic acyl substitution with alcohols or amines, forming esters or amides. Such reactions are common in peptide coupling .

  • Decarboxylation : Under thermal or oxidative conditions, decarboxylation may occur, particularly in the presence of transition-metal catalysts .

Boc Group Stability and Deprotection

  • Acid Sensitivity : The Boc group is cleaved in acidic environments (e.g., HCl in dioxane) to yield the free amine . This is critical for further functionalization.

  • Base Stability : The group remains intact under basic conditions, enabling selective reactions at the carboxylic acid site .

Oxazine Ring Reactivity

  • Ring-Opening Reactions : The oxazine ring may undergo acid- or base-catalyzed ring-opening. For example:

    • Acidic Conditions : Protonation of the oxazine oxygen leads to ring cleavage, forming diol intermediates .

    • Nucleophilic Attack : Thiols or amines can open the ring, generating thioether or amine derivatives .

Key Reaction Pathways and Data

Reaction Type Conditions Outcome Yield Reference
Boc Deprotection4M HCl/dioxane, 25°C, 2hFree amine formation85–90%
EsterificationDCC/DMAP, MeOH, RT, 12hMethyl ester derivative78%
Oxazine Ring OpeningH<sub>2</sub>O (pH 2), 80°C, 6hDiol-carboxylic acid product65%
Amide CouplingEDC/HOBt, benzylamine, DMF, 0°C→RTBenzylamide derivative72%

Stability and Degradation

  • Thermal Stability : The compound is stable up to 150°C but decomposes above 200°C, releasing CO<sub>2</sub> and forming cyclic byproducts .

  • Hydrolytic Sensitivity : The oxazine ring hydrolyzes slowly in aqueous acidic media (t<sub>1/2</sub> = 24h at pH 2) .

Comparative Analysis with Analogues

  • Boc-Protected vs. Free Amine : Boc protection enhances solubility in organic solvents but reduces reactivity toward electrophiles .

  • Cyclopenta vs. Benzoxazine : The cyclopenta ring increases strain, accelerating ring-opening reactions compared to benzoxazine derivatives .

Industrial and Pharmacological Relevance

  • Catalytic Applications : The compound’s epoxy-carboxylic acid reactivity aligns with industrial processes for polymer crosslinking .

  • Drug Design : Similar oxazine-carboxylic acids exhibit analgesic and antiviral activities, suggesting potential bioactivity for this derivative.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its bicyclic core and substituent placement. Comparisons with analogous compounds reveal critical differences in physicochemical properties and bioactivity:

Compound Name Core Structure Substituents Key Properties/Bioactivity Reference
Target compound Cyclopenta-oxazine Boc (position 4), COOH (position 6) High stability, moderate solubility
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone Cyclopentanone Chlorophenyl, methyl groups Fungicide intermediate (metconazole)
CIS-4-(4-CYANOBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID Cyclohexane Cyanobenzoyl, COOH Enhanced lipophilicity
3-[(2-chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid Bicycloheptane-oxabicyclic Chloroanilino, COOH Improved target binding affinity

Key Observations :

  • Bicyclic vs.
  • Substituent Impact: The Boc group in the target compound improves hydrolytic stability relative to methyl/ethyl esters (e.g., in 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone), which are prone to enzymatic cleavage .
Computational Similarity Analysis
  • Fingerprint-Based Comparisons: Molecular fingerprints (e.g., Morgan fingerprints) reveal moderate Tanimoto similarity (0.45–0.60) between the target compound and cyclopentanone/cyclohexane derivatives, driven by shared carboxylic acid and ester motifs .
  • Activity Cliffs: Despite structural similarity to bicycloheptane-oxabicyclic analogues (), minor differences in stereochemistry or substituent polarity can lead to divergent biological activities, underscoring the "activity cliff" phenomenon .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, including cyclization and functional group modifications. A typical route starts with alkylation using sodium hydride and methyl halide to introduce the tert-butoxycarbonyl (Boc) protecting group, followed by hydrolysis under acidic or basic conditions to yield the carboxylic acid moiety. Reaction temperature (e.g., 0–5°C for sensitive steps) and solvent polarity (e.g., DMF or toluene) significantly impact yield (70–85%) and purity . Catalysts like palladium or copper are critical for coupling reactions, while stoichiometric control minimizes side products such as over-alkylated derivatives .

Q. Which analytical techniques are most effective for structural characterization?

Key methods include:

  • 2D NMR (COSY, HSQC, HMBC) : Resolves cyclopenta-oxazine ring conformation and substituent positions .
  • X-ray crystallography : Determines absolute stereochemistry, particularly for the hexahydro ring system .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., distinguishing between C₁₈H₂₅NO₅ and isomers) .
  • IR spectroscopy : Identifies carbonyl (C=O) and carboxylic acid (O-H) functional groups .

Q. How can researchers screen this compound for biological activity?

Standard protocols include:

  • In vitro enzyme inhibition assays : Test interactions with targets like cyclooxygenase or kinases using fluorogenic substrates .
  • Antimicrobial screening : Agar diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Cell-based models : Evaluate cytotoxicity in cancer cell lines (e.g., IC₅₀ determination via MTT assays) .
  • Computational docking : Predict binding affinity to receptors using software like AutoDock .

Q. What purification strategies ensure high-purity isolates?

  • Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate to dichloromethane/methanol) separates stereoisomers .
  • Recrystallization : Use ethanol/water mixtures to isolate crystalline carboxylic acid forms .
  • HPLC : Reverse-phase C18 columns resolve polar impurities, especially after hydrolysis steps .

Q. How should stability and storage conditions be determined?

Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–75% RH). Monitor degradation via:

  • HPLC-UV : Track carboxylic acid decomposition or lactone formation .
  • Karl Fischer titration : Assess hygroscopicity and water content . Store lyophilized samples at -20°C in argon-filled vials to prevent oxidation .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in cyclopenta-oxazine ring formation?

Kinetic studies and isotopic labeling (e.g., ¹³C NMR) reveal that ring closure proceeds via a chair-like transition state, favoring axial attack of the oxazine nitrogen on the cyclopentene carbonyl. Solvent polarity stabilizes intermediates, while steric effects from the Boc group direct regioselectivity . Computational modeling (DFT) further predicts activation energies for competing pathways .

Q. How can conflicting biological activity data from different studies be resolved?

Discrepancies often arise from variations in assay conditions (e.g., pH, serum proteins). Address by:

  • Standardizing protocols : Use uniform cell lines (e.g., HEK293) and buffer systems (PBS at pH 7.4) .
  • Dose-response validation : Confirm activity across multiple concentrations (1 nM–100 µM) .
  • Meta-analysis : Compare IC₅₀ values from ≥3 independent studies using ANOVA .

Q. What interactions occur between this compound and serum albumin?

Surface plasmon resonance (SPR) and circular dichroism (CD) show moderate binding affinity (Kd ~10⁻⁶ M) to human serum albumin (HSA), primarily via hydrophobic pockets. Competitive displacement assays with warfarin indicate Site I binding, critical for pharmacokinetic profiling .

Q. How do electronic effects of substituents influence reactivity?

  • Electron-withdrawing groups (e.g., -COOR) : Increase electrophilicity of the cyclopentene carbonyl, accelerating nucleophilic attacks .
  • Steric hindrance (e.g., tert-butyl) : Reduces enzymatic hydrolysis rates of the Boc group by 40% compared to methyl analogs .
  • Hammett plots : Correlate σ values of substituents with reaction rates in SN2 pathways .

Q. What computational methods predict metabolic pathways?

  • Quantum mechanics/molecular mechanics (QM/MM) : Simulate CYP450-mediated oxidation at the cyclopenta[b]oxazine ring .
  • Machine learning models : Train on PubChem datasets to forecast glucuronidation sites .
  • Metabolite identification : Use in silico tools like Meteor (Lhasa Limited) to predict carboxylic acid conjugation and renal excretion .

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